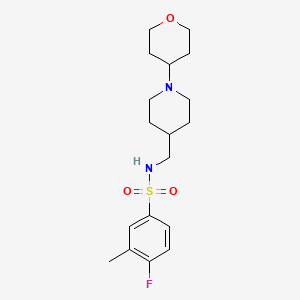
4-fluoro-3-methyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .
Synthesis Analysis
The specific synthesis steps are as follows: 4-Fluoro-3-nitrobenzenesulfonamide (1.0 g, 4.54 mmol), (tetrahydro-2H-pyran-4-yl)methylamine (0.6 g, 4.49 mmol), Triethylamine (1.3 g, 6.81 mmol) was added to 10 ml of tetrahydrofuran solution. After stirring at room temperature for 5 h, the solvent was removed .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C6H12O/c1-6-3-2-4-7-5-6/h6H,2-5H2,1H3 .Chemical Reactions Analysis
The compound is involved in the inhibition of phosphodiesterase PDE9A . More detailed information about its chemical reactions is not available in the current search results.Physical And Chemical Properties Analysis
The molecular weight of the compound is 100.1589 . More detailed information about its physical and chemical properties is not available in the current search results.Aplicaciones Científicas De Investigación
Quantum Chemical and Molecular Dynamic Simulation Studies
- Corrosion Inhibition : Piperidine derivatives, closely related to the compound of interest, have been investigated for their corrosion inhibition properties on iron. Through quantum chemical calculations and molecular dynamics simulations, researchers have explored the adsorption behaviors and binding energies of these compounds on metal surfaces, providing insights into their potential as corrosion inhibitors (Kaya et al., 2016).
Synthesis and Bioactivity Studies
- Cytotoxicity and Tumor Specificity : Synthesis and bioactivity studies have been conducted on new benzenesulfonamides derivatives for their cytotoxicity, tumor specificity, and inhibition potential against carbonic anhydrase enzymes. These studies highlight the compounds' potential in anti-tumor activity, underscoring the importance of sulfonamide moieties in medicinal chemistry (Gul et al., 2016).
Synthesis and Biological Evaluation
- Antidiabetic Agents : The synthesis of fluorinated pyrazoles and benzenesulfonamides for their potential as hypoglycemic agents has been explored. Preliminary biological screening revealed significant antidiabetic activity, with in silico drug relevant properties calculations supporting these compounds as potential leads for future drug discovery studies (Faidallah et al., 2016).
Fluorometric Sensing
- Metal Ion Detection : Pyrazoline-based derivatives have been used in fluorometric sensing for selective metal ion detection, particularly Hg2+. These studies demonstrate the application of sulfonamide derivatives in developing non-toxic, selective fluorometric sensors for environmental and analytical chemistry (Bozkurt & Gul, 2018).
Structural Characterization and Drug Development
- HIV-1 Infection Prevention : Research on methylbenzenesulfonamide derivatives has shown their potential use in preventing human HIV-1 infection. Structural characterization and bioactivity studies of these compounds provide a basis for developing new drug candidates targeting viral infections (Cheng De-ju, 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-fluoro-3-methyl-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O3S/c1-14-12-17(2-3-18(14)19)25(22,23)20-13-15-4-8-21(9-5-15)16-6-10-24-11-7-16/h2-3,12,15-16,20H,4-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIRYLFADYTEBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2720278.png)
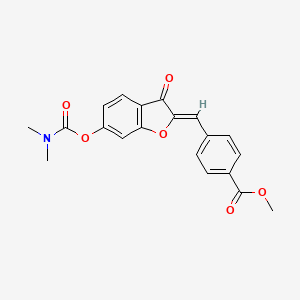

![N-[(Z)-{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]glycine](/img/structure/B2720283.png)

![4-oxo-N-(m-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2720286.png)
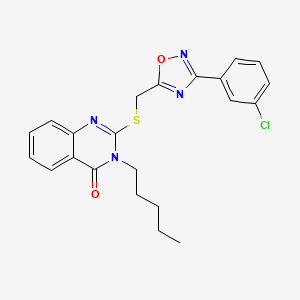

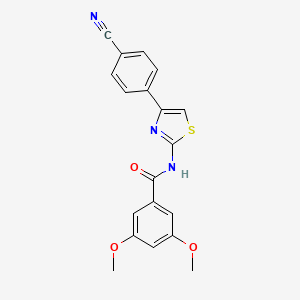

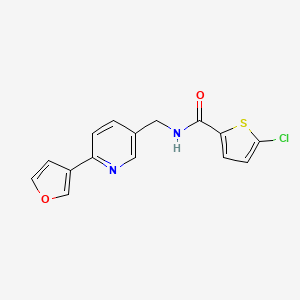
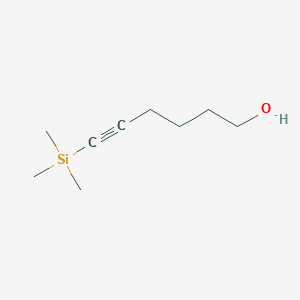

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2720301.png)